3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione
Description
3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a beta-carboline core, which is known for its diverse biological activities, and a pyrrolidine-2,5-dione moiety, which adds to its chemical versatility.
Properties
Molecular Formula |
C23H22ClN3O3 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H22ClN3O3/c1-26-20(28)12-19(23(26)29)27-10-9-16-17-11-15(30-2)7-8-18(17)25-21(16)22(27)13-3-5-14(24)6-4-13/h3-8,11,19,22,25H,9-10,12H2,1-2H3 |
InChI Key |
NQBZHUBXTQHFHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCC3=C(C2C4=CC=C(C=C4)Cl)NC5=C3C=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-chlorophenylhydrazine with 6-methoxy-1,2,3,4-tetrahydro-beta-carboline under acidic conditions to form the beta-carboline intermediate. This intermediate is then reacted with 1-methylpyrrolidine-2,5-dione in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under mild conditions.
Reduction: The beta-carboline core can be reduced to its tetrahydro form using hydrogenation.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of fully reduced beta-carboline derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent due to its antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways. It has been shown to exert its effects by modulating oxidative stress pathways, particularly through the reduction of reactive oxygen species (ROS) levels and enhancement of the glutathione system . This compound may also interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase .
Comparison with Similar Compounds
Similar Compounds
3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
Indole derivatives: Various indole derivatives have been studied for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione stands out due to its unique combination of a beta-carboline core and a pyrrolidine-2,5-dione moiety
Biological Activity
The compound 3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione is a complex organic molecule that falls under the category of beta-carbolines. These compounds are known for their diverse biological activities, including neuroprotective effects, potential anticancer properties, and modulation of neurotransmitter systems. This article aims to explore the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.81 g/mol. It features a tetrahydro-beta-carboline core structure, which is significant in various pharmacological contexts.
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes in the body:
- Imidazoline Receptors : Similar compounds have been shown to interact with imidazoline receptors, which may influence insulin secretion and glucose metabolism.
- Monoamine Oxidase Inhibition : Some beta-carbolines exhibit inhibitory effects on monoamine oxidases (MAO), suggesting potential applications in treating mood disorders and neurodegenerative diseases .
Anticonvulsant Activity
Research has indicated that related compounds exhibit anticonvulsant properties. For instance, studies on structurally similar beta-carbolines have demonstrated effectiveness in various seizure models, such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test .
Neuroprotective Effects
Beta-carbolines are recognized for their neuroprotective effects. They may protect neuronal cells from oxidative stress and apoptosis through antioxidant mechanisms. This activity is particularly relevant in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.
Antimicrobial Activity
Some studies have reported antimicrobial activity associated with beta-carboline derivatives. The compound's structure suggests potential efficacy against various bacterial strains, although specific data on this compound's antimicrobial properties remains limited.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
